molecular formula C8H10BrClN2 B12864170 1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride

1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride

Cat. No.: B12864170
M. Wt: 249.53 g/mol
InChI Key: YQXAJIUKNWYDJP-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9BrN2·HCl It is a derivative of pyridine and cyclopropane, featuring a bromine atom at the 6th position of the pyridine ring and an amine group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride can be synthesized through a multi-step process involving the bromination of pyridine, followed by cyclopropanation and amination. The general synthetic route involves:

    Bromination: Pyridine is brominated using bromine or a brominating agent to introduce a bromine atom at the 6th position.

    Cyclopropanation: The brominated pyridine undergoes a cyclopropanation reaction to form the cyclopropane ring.

    Amination: The cyclopropane derivative is then reacted with ammonia or an amine source to introduce the amine group.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve polar solvents and mild temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Catalysts like palladium or copper are used in the presence of ligands and bases.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Oxidized or reduced forms of the compound.
  • Coupled products with extended molecular frameworks.

Scientific Research Applications

1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for drug development and therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Properties

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H9BrN2.ClH/c9-7-2-1-6(5-11-7)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H

InChI Key

YQXAJIUKNWYDJP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=C(C=C2)Br)N.Cl

Origin of Product

United States

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